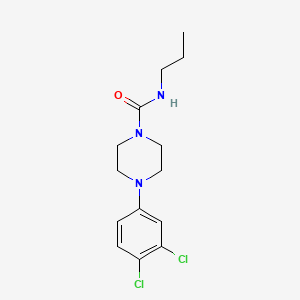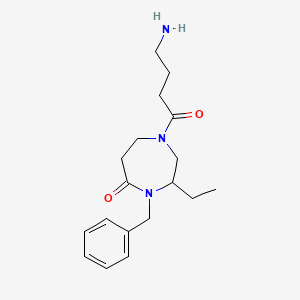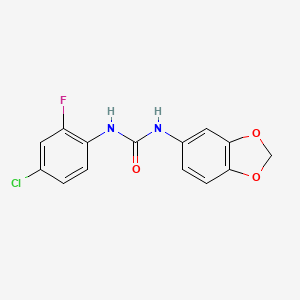
N-1,3-benzodioxol-5-yl-N'-(4-chloro-2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(4-chloro-2-fluorophenyl)urea, commonly known as BCFU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCFU belongs to the class of urea derivatives and has been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
BCFU has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). BCFU has also been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of BCFU involves the inhibition of various enzymes, including PKC, CDK2, and GSK-3β. These enzymes play a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, BCFU can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BCFU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. BCFU has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, BCFU has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BCFU is its potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme function. Additionally, BCFU has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of BCFU is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BCFU. One potential direction is the development of new cancer therapies based on BCFU. Additionally, further studies are needed to fully understand the mechanism of action of BCFU and its potential applications in other areas, such as neuroprotection and inflammation. Finally, the development of new synthesis methods for BCFU that improve its solubility and yield could also be an area of future research.
Synthesemethoden
The synthesis of BCFU involves the reaction between 4-chloro-2-fluoroaniline and 1,3-benzodioxole-5-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain BCFU in high yield and purity.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-chloro-2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWHHVRBBOXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

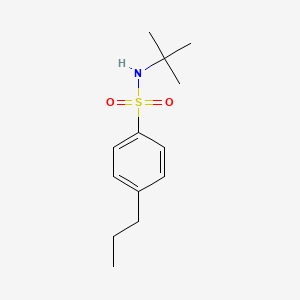
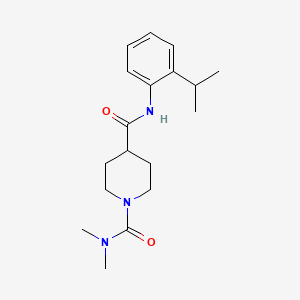
![isopropyl 1-(2-methoxyethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5295625.png)
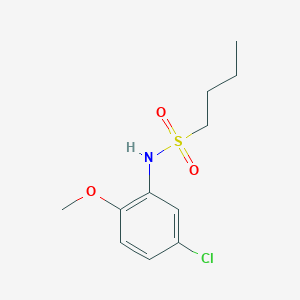
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)
![2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)
![4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)
![7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5295672.png)
